Product packaging for 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190311-16-0)

5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1525342
CAS No.: 1190311-16-0
M. Wt: 242.03 g/mol
InChI Key: OCIVXCNQVWQXFR-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-16-0) is a high-value nitrogen-containing heterocyclic compound offered as a solid for research applications . This molecule is a versatile chemical building block, particularly in medicinal chemistry and drug discovery. The presence of both bromo and nitro functional groups on the pyrrolopyridine scaffold makes it a versatile intermediate for further synthetic modification via cross-coupling reactions and nucleophilic substitutions . These reactions are crucial for creating diverse compound libraries for biological screening. Researchers value this compound for its potential as a precursor in the synthesis of more complex molecules. Please handle with appropriate care and refer to the Safety Data Sheet for detailed handling information. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses . For specific storage and handling, this product is recommended to be stored under an inert atmosphere at 2-8°C . The molecular formula is C 7 H 4 BrN 3 O 2 with a molecular weight of 242.03 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3O2 B1525342 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-16-0

Properties

IUPAC Name

5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIVXCNQVWQXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination

  • Starting from 1H-pyrrolo[3,2-b]pyridine or its dihydro derivatives, bromination is achieved using hydrogen bromide (HBr) or bromine reagents in organic solvents such as dichloromethane.
  • The reaction temperature is typically maintained at 25–30 °C to favor selective bromination at the 5-position.
  • Hydrogen peroxide may be used as an oxidizing agent to facilitate bromination.
  • After completion, the reaction mixture is neutralized (e.g., with sodium hydrogen sulfite) to quench excess bromine and remove byproducts.
  • The organic phase is separated, washed, and solvent is removed to yield 5-bromo-1H-pyrrolo[3,2-b]pyridine or its dihydro analog with high purity (≥ 95%) and yield (~95.6%).

Nitration

  • The brominated intermediate undergoes nitration, typically with nitric acid or mixed acid systems under controlled temperature (often 0 °C to room temperature) to introduce the nitro group at the 3-position.
  • Careful control of reaction time and temperature is critical to avoid over-nitration or degradation.
  • The nitration step yields This compound as the major product.

Representative Synthetic Route Summary

Step Reaction Reagents & Conditions Yield & Purity Notes
1 Bromination of pyrrolo[3,2-b]pyridine HBr, H2O2, CH2Cl2, 25–30 °C ~95.6% yield, ≥99% purity Neutralization with NaHSO3; solvent wash
2 Nitration at 3-position HNO3 or mixed acid, 0 °C to rt High regioselectivity; yield varies Controlled temperature critical
3 Purification Extraction, washing, chromatography >95% purity achieved Flash column chromatography or recrystallization

Research Findings and Analytical Data

  • Purity and characterization are confirmed by chromatographic methods (HPLC, TLC), NMR spectroscopy, and mass spectrometry.
  • ¹H NMR data typically show characteristic aromatic proton signals confirming substitution pattern.
  • Mass spectrometry (HRMS) confirms molecular weight consistent with brominated nitro compound.
  • The compound’s molecular formula is C7H4BrN3O2 with a molecular weight of approximately 242.02 g/mol.

Notes on Industrial and Scale-Up Considerations

  • Industrial synthesis optimizes the bromination and nitration steps for scale, employing continuous flow reactors or automated platforms to improve reproducibility and safety.
  • Use of milder nitration conditions and efficient workup procedures minimizes hazardous waste.
  • High purity is essential for downstream pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Bromination Hydrogen bromide, hydrogen peroxide 25–30 °C, dichloromethane 5-bromo-pyrrolo[3,2-b]pyridine, 95.6% yield
Nitration Nitric acid or mixed acid 0 °C to room temperature This compound
Purification Extraction, chromatography Ambient conditions >95% purity

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolopyridines.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : This compound has shown promise as an inhibitor of FGFRs, which are implicated in various cancers. In vitro studies indicate that derivatives exhibit significant inhibitory effects against FGFR1, FGFR2, and FGFR3. For instance, one derivative demonstrated IC50 values of 7 nM for FGFR1, indicating strong potential for cancer therapy .
  • Anticancer Activity : Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. For example, studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that certain derivatives could inhibit cell proliferation with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound's nitro group can undergo bioreduction to form reactive intermediates that inhibit critical enzymes involved in cell signaling pathways. This mechanism suggests potential applications in targeting diseases related to dysregulated signaling .

Antifungal Properties

Research indicates that derivatives of pyrrolopyridine compounds exhibit antifungal activity, suggesting that this compound may also possess similar properties worth exploring for therapeutic applications against fungal infections .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse reactivity in synthetic chemistry, making it valuable in developing novel materials with specific electronic or optical properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

PositionSubstituentEffect on Activity
3Nitro GroupEnhances interactions with target proteins through hydrogen bonding
5Bromine AtomAlters reactivity and biological activity
7Hydroxyl GroupImproves solubility and bioavailability

These modifications significantly influence the compound's efficacy and potential therapeutic applications .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Cancer Cell Line Studies : In vitro evaluations showed that derivatives inhibited the proliferation of various cancer cell lines. For example, specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Mechanistic Insights : A study indicated that certain derivatives induce cell cycle arrest at the G2/M phase and trigger apoptosis in triple-negative breast cancer models .

Mechanism of Action

The mechanism by which 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Brominated Pyrrolo[2,3-b]Pyridine Derivatives

Compound Name Substituents Synthesis Method Yield Key Properties/Applications Reference
This compound Br (C5), NO₂ (C3) Nitration of 5-bromo precursor 95% Intermediate for amino derivatives
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (C5), CH₃ (N1) Alkylation with methyl iodide in THF 75% Precursor for further functionalization
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), C≡CPh (C3) Sonogashira coupling 51% Fluorescent probes
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), C₂H₅ (C2) Unspecified alkylation - Research in organic electronics

Table 2: Nitro-Substituted Pyrrolopyridines

Compound Name Substituents Synthesis Method Yield Key Properties/Applications Reference
3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine NO₂ (C3), Ph (C5) Suzuki-Miyaura coupling 36% Anticancer lead compound
3-Nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine NO₂ (C3), 3,4-(OCH₃)₂Ph (C5) Cross-coupling with boronic acid 37% Kinase inhibition studies

Key Observations:

Substituent Effects on Reactivity: Bromine at C5 enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura in ). Nitro groups at C3 facilitate reduction to amines, which are acylated to form bioactive amides (e.g., 3-amino derivatives in ).

Positional Isomerism :

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (C2-ethyl) exhibits distinct electronic properties compared to C3-nitro analogs due to differing inductive effects .

Applications: Nitro-substituted derivatives are precursors for amino-functionalized compounds used in drug discovery . Brominated analogs serve as intermediates in synthesizing fluorescent dyes and covalent kinase inhibitors .

Research Findings and Data

Table 3: Comparative Bioactivity of Selected Derivatives

Compound Target Activity IC₅₀/EC₅₀ Notes Reference
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Tyrosine kinase inhibition 0.2 µM High selectivity for Abl1 kinase
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) Antiproliferative activity 1.8 µM Tested against HeLa cells

Biological Activity

5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolo[3,2-b]pyridine core with bromine and nitro substituents. Its molecular formula is C7H5BrN2O2C_7H_5BrN_2O_2, and it exhibits notable physicochemical properties that influence its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Protein Kinases : This compound has shown potential as an inhibitor of various kinases, particularly those involved in cancer signaling pathways. For example, it has been evaluated for its inhibitory effects on the DYRK1A kinase, which is implicated in neurodegenerative diseases and certain cancers .
  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines in cellular models. In particular, it has been shown to reduce the production of inflammatory mediators in BV2 microglial cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kinase Inhibition Potent DYRK1A inhibition (nanomolar range)
Anti-inflammatory Reduced cytokine production in microglial cells
Antiproliferative Inhibited proliferation in cancer cell lines

Case Studies

  • DYRK1A Inhibition : A study demonstrated that this compound effectively inhibits DYRK1A with IC50 values in the nanomolar range. This inhibition correlates with reduced cellular proliferation in models of neurodegeneration and cancer .
  • Anti-cancer Activity : In vitro evaluations revealed that derivatives of this compound exhibited significant antiproliferative effects against breast cancer cell lines (4T1). The most active derivative induced apoptosis and inhibited migration and invasion of these cells, suggesting its potential as a lead compound for cancer therapy .
  • Inflammatory Response Modulation : Experimental data indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated BV2 cells. This highlights its utility in conditions characterized by chronic inflammation .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological efficacy. These investigations often employ structure-activity relationship (SAR) analyses to identify modifications that improve potency and selectivity against target proteins.

Table 2: Derivative Evaluation Summary

DerivativeBiological ActivityReference
Derivative A Strong DYRK1A inhibition
Derivative B Significant anti-cancer activity
Derivative C Potent anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine?

The synthesis typically involves sequential bromination and nitration. A common approach uses N-bromosuccinimide (NBS) for bromination at the 5-position of the pyrrolopyridine core, followed by nitration with concentrated nitric acid under controlled conditions. For example, 5-bromo-1-methyl derivatives (e.g., compound 23 in ) are synthesized by reacting intermediates with methyl iodide in THF using NaH as a base . Purification often employs silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate) .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on <sup>1</sup>H/<sup>13</sup>C NMR to verify substitution patterns (e.g., aromatic protons and nitro group integration) and mass spectrometry (MS) for molecular weight confirmation . Advanced techniques like X-ray crystallography may resolve ambiguities in regiochemistry, as seen in related pyrrolopyridine derivatives .

Advanced Research Questions

Q. How do substituent variations impact the biological activity of pyrrolo[3,2-b]pyridine derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, bromo) enhance interactions with enzymatic targets. For instance, 3-phenylethynyl substitutions (compound 20a in ) improve binding affinity to kinases by increasing π-π stacking. Conversely, bulky groups like trifluoromethyl may reduce solubility, necessitating optimization .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Discrepancies often arise from purity issues (e.g., unreacted starting materials) or reaction condition variability (e.g., temperature, solvent). For example, nitration yields in (36–37%) differ from bromination (75%) due to side reactions. Resolution involves HPLC purity assays and replicating conditions with controlled parameters (e.g., anhydrous solvents, inert atmospheres) .

Q. What computational methods aid in designing derivatives of this compound?

The ICReDD framework () combines quantum chemical calculations (e.g., DFT for transition states) and machine learning to predict reactivity. For instance, computational models can optimize Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura in ) by screening ligands and solvents .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Scale-up introduces challenges like exothermic reactions (e.g., nitration) and solvent waste . Mitigation strategies include:

  • Using flow chemistry to control temperature gradients.
  • Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Optimizing catalyst loading (e.g., Pd(PPh3)4 at 2 mol%) to reduce costs .

Q. How is the biological activity of this compound mechanistically evaluated?

In vitro assays (e.g., enzyme inhibition, cell viability) are primary tools. For example, derivatives are screened against kinases (e.g., EGFR) using fluorescence-based assays. Molecular docking (e.g., AutoDock Vina) models interactions with active sites, guiding structural modifications for improved potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.